Hexadecyl naphthalen-1-ylcarbamate

Description

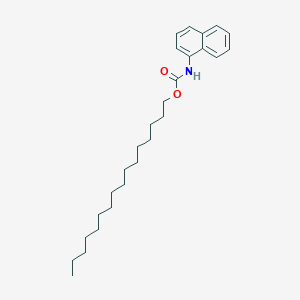

Hexadecyl naphthalen-1-ylcarbamate is a carbamate ester derivative featuring a naphthalene ring substituted at the 1-position with a carbamate group linked to a hexadecyl (C16) alkyl chain.

Properties

CAS No. |

80741-88-4 |

|---|---|

Molecular Formula |

C27H41NO2 |

Molecular Weight |

411.6 g/mol |

IUPAC Name |

hexadecyl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C27H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-30-27(29)28-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22H,2-14,17,23H2,1H3,(H,28,29) |

InChI Key |

OWLOTMIEMNALHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl naphthalen-1-ylcarbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of hexadecylamine with naphthalen-1-yl isocyanate. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

Hexadecyl naphthalen-1-ylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants

Mechanism of Action

The mechanism of action of hexadecyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Hexadecyl Naphthalen-1-ylcarbamate vs. Naphthalen-1-ylmethanol

- Functional Groups: this compound contains a carbamate (–NH–CO–O–) group, while naphthalen-1-ylmethanol has a hydroxyl (–OH) group . Planarity: Naphthalen-1-ylmethanol’s carbon skeleton is nearly planar (deviation <0.03 Å), except for the hydroxyl group . In contrast, the hexadecyl chain in this compound likely disrupts planarity, reducing crystal regularity and altering intermolecular interactions.

This compound vs. 1-Methylnaphthalene

- Substituents :

- 1-Methylnaphthalene has a simple methyl (–CH₃) group at the 1-position, lacking the carbamate’s polar functionality. This results in weaker intermolecular forces and higher volatility compared to this compound.

- The hexadecyl chain significantly increases molecular weight (~484 g/mol estimated) compared to 1-methylnaphthalene (142.2 g/mol) .

Physicochemical Properties

Solubility and Lipophilicity

- The hexadecyl chain imparts extreme lipophilicity to this compound, reducing aqueous solubility. Naphthalen-1-ylmethanol, with its hydroxyl group, has moderate water solubility due to hydrogen bonding .

- 1-Methylnaphthalene, being nonpolar, is sparingly soluble in water but miscible with organic solvents .

Thermal Stability

- Carbamates generally exhibit higher thermal stability than alcohols due to resonance stabilization of the carbamate group. This compound is expected to decompose at higher temperatures than naphthalen-1-ylmethanol.

Toxicological Considerations

- Naphthalene derivatives are associated with respiratory and dermal toxicity.

- Carbamates, as a class, may inhibit acetylcholinesterase, though this is highly structure-dependent.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Crystallography: Naphthalen-1-ylmethanol’s planar structure and hydrogen-bonded chains suggest that modifying the 1-position with bulky groups (e.g., hexadecyl carbamate) disrupts crystalline order, impacting material properties .

- Toxicity : While naphthalene derivatives exhibit aromatic ring-mediated toxicity, the carbamate group in this compound may introduce distinct mechanisms, such as interaction with metabolic enzymes .

- Applications : The compound’s lipophilicity makes it a candidate for hydrophobic drug delivery systems, though toxicity studies are needed to confirm safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.